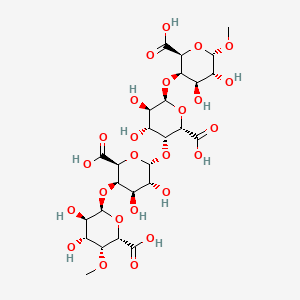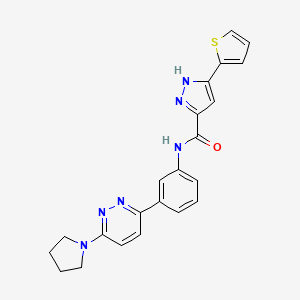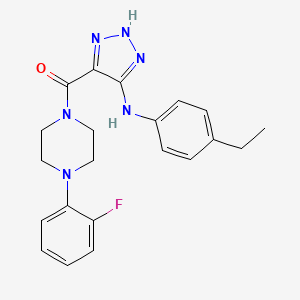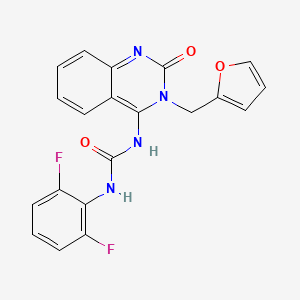
GalA4Me(a1-4)GalA(a1-4)GalA(a1-4)a-GalA1Me
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “GalA4Me(a1-4)GalA(a1-4)GalA(a1-4)a-GalA1Me” is a complex carbohydrate structure composed of multiple galacturonic acid units linked together. This compound is a type of polysaccharide, which is a large molecule made up of repeating sugar units. Polysaccharides like this one are often found in plant cell walls and play important roles in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “GalA4Me(a1-4)GalA(a1-4)GalA(a1-4)a-GalA1Me” involves the stepwise addition of galacturonic acid units. Each step typically requires the activation of the carboxyl group of the galacturonic acid, followed by a glycosylation reaction to form the glycosidic bond. Common reagents used in these reactions include activating agents like carbodiimides and catalysts such as silver triflate. The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through enzymatic synthesis. Enzymes such as glycosyltransferases can catalyze the formation of glycosidic bonds between galacturonic acid units. This method is advantageous due to its specificity and efficiency, allowing for the production of large quantities of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
“GalA4Me(a1-4)GalA(a1-4)GalA(a1-4)a-GalA1Me” can undergo various chemical reactions, including:
Oxidation: The primary alcohol groups in the galacturonic acid units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxyl groups can be reduced to form primary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under basic conditions.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
“GalA4Me(a1-4)GalA(a1-4)GalA(a1-4)a-GalA1Me” has various applications in scientific research:
Chemistry: Used as a model compound to study polysaccharide synthesis and degradation.
Biology: Investigated for its role in plant cell wall structure and function.
Medicine: Explored for its potential as a drug delivery vehicle due to its biocompatibility and ability to form hydrogels.
Industry: Utilized in the production of biodegradable materials and as a thickening agent in food products.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets. In biological systems, it can bind to cell wall proteins and enzymes, influencing cell wall integrity and function. The pathways involved include the modulation of cell wall remodeling and signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
Galactobiose (Gal(a1-4)Gal): A disaccharide composed of two galactose units.
Rhamnogalacturonan I: A complex polysaccharide found in plant cell walls, containing rhamnose and galacturonic acid units.
Uniqueness
“GalA4Me(a1-4)GalA(a1-4)GalA(a1-4)a-GalA1Me” is unique due to its specific sequence of galacturonic acid units and the presence of methyl groups, which can influence its physical and chemical properties. This uniqueness makes it a valuable compound for studying the structure-function relationships of polysaccharides.
Propiedades
Fórmula molecular |
C26H38O25 |
|---|---|
Peso molecular |
750.6 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5-dihydroxy-6-methoxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H38O25/c1-43-11-3(27)8(32)24(49-15(11)19(35)36)46-13-5(29)10(34)26(51-17(13)21(39)40)47-14-6(30)9(33)25(50-18(14)22(41)42)45-12-4(28)7(31)23(44-2)48-16(12)20(37)38/h3-18,23-34H,1-2H3,(H,35,36)(H,37,38)(H,39,40)(H,41,42)/t3-,4-,5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15+,16+,17+,18+,23+,24+,25+,26+/m1/s1 |
Clave InChI |
HJZXGPPKSRWBAU-PRXXDUKCSA-N |
SMILES isomérico |
CO[C@@H]1[C@@H]([C@H]([C@H](O[C@@H]1C(=O)O)O[C@@H]2[C@@H]([C@H]([C@H](O[C@@H]2C(=O)O)O[C@@H]3[C@@H]([C@H]([C@H](O[C@@H]3C(=O)O)O[C@@H]4[C@@H]([C@H]([C@H](O[C@@H]4C(=O)O)OC)O)O)O)O)O)O)O)O |
SMILES canónico |
COC1C(C(C(OC1C(=O)O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)OC)O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide](/img/structure/B14108288.png)
![3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108296.png)
![5-((2-chlorophenyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14108303.png)
![3-hexyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108305.png)
![[(1R,3aR,4S,8aR)-8a-hydroxy-3a,6-dimethyl-3-oxo-1-propan-2-yl-2,4,7,8-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B14108313.png)
![2-Benzyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14108314.png)


![1-(3-(Allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108333.png)
![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14108341.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14108352.png)

![1-(3-Bromophenyl)-7-chloro-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108373.png)
